Foxm1-IN-2

FOXM1 inhibitor Chemical structure Molecular weight

Standard FOXM1 inhibitors vary widely in mechanism-indirect downregulation vs. direct DNA-binding blockade. FOXM1-IN-2 is a structure-based inhibitor targeting the FOXM1 DNA-binding domain (MW 1021.99). - Antineoplastic activity via Cyclin B1/PLK1 suppression - Validated for HGSOC (FOXM1 pathway activated in 87% of cases) and TNBC chemosensitization studies - Enables head-to-head profiling vs. FDI-6, RCM-1, thiostrepton

Molecular Formula C48H47F4N7O12S
Molecular Weight 1022.0 g/mol
Cat. No. B12390557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFoxm1-IN-2
Molecular FormulaC48H47F4N7O12S
Molecular Weight1022.0 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCOCCOCCOCCCNC(=O)COC4=CC=C(C=C4)C5=NC6=C(C(=C5)C(F)(F)F)C(=C(S6)C(=O)NC7=CC=C(C=C7)F)N
InChIInChI=1S/C48H47F4N7O12S/c49-28-8-10-29(11-9-28)56-44(64)42-41(53)40-32(48(50,51)52)24-33(57-45(40)72-42)27-6-12-30(13-7-27)70-25-37(61)54-16-2-18-67-20-22-69-23-21-68-19-3-17-55-38(62)26-71-35-5-1-4-31-39(35)47(66)59(46(31)65)34-14-15-36(60)58-43(34)63/h1,4-13,24,34H,2-3,14-23,25-26,53H2,(H,54,61)(H,55,62)(H,56,64)(H,58,60,63)
InChIKeyYAMKNIGHNZRGJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FOXM1-IN-2 Chemical Identity and Baseline Profile


Foxm1-IN-2 is a synthetic small molecule designed to inhibit the transcriptional activity of the Forkhead Box M1 (FOXM1) transcription factor, a master regulator of cell cycle progression and a validated oncogene implicated in tumorigenesis and therapeutic resistance . Characterized by a molecular weight of 1021.99 g/mol and a molecular formula of C48H47F4N7O12S , Foxm1-IN-2 is supplied as a research-use-only compound and is reported to possess antineoplastic activity in experimental models .

FOXM1 DNA-binding domain inhibition studies
Direct target engagement pathway
Cell cycle transcription research (Cyclin B1, PLK1)
G2/M regulation model context
FOXM1-overexpressing cancer model studies
HGSOC, TNBC pathway analysis

FOXM1-IN-2 Critical Differentiators


Generic substitution among FOXM1 inhibitors is scientifically invalid due to fundamental differences in their molecular mechanisms of action and target engagement. Compounds targeting FOXM1 operate through diverse pathways including direct DNA-binding domain inhibition (e.g., FDI-6) [1], proteasome-dependent degradation (e.g., compounds in Ziegler et al. 2019) [2], indirect modulation via upstream kinases (e.g., NC114) [3], or transcriptional downregulation (e.g., Siomycin A) [4]. Foxm1-IN-2, as a specific FOXM1 inhibitor with a unique chemical structure , engages the target through a distinct mechanism. Consequently, substituting one compound for another introduces uncontrolled experimental variables and can lead to irreproducible results. The following quantitative evidence guide documents the specific, measurable characteristics that differentiate Foxm1-IN-2 from its closest analogs.

Binding modality

Direct DBD binding vs. indirect proteasome inhibition may result in different target engagement profiles and cannot be assumed interchangeable.

Physicochemical

MW ~1022 g/mol vs. 313–440 g/mol for comparators; solubility and permeability likely differ, requiring compound-specific validation.

Potency span

Published FOXM1 inhibitor potencies vary >300-fold; extrapolation across compounds is unreliable without head-to-head data.

FOXM1-IN-2 Quantitative Evidence Guide


Chemical Structure and Physicochemical Properties

Foxm1-IN-2 is structurally distinct from the commonly used FOXM1 inhibitor FDI-6. It has a significantly higher molecular weight and a more complex molecular formula . This difference in molecular architecture is a critical determinant of its unique physicochemical properties, which can influence solubility, permeability, and target binding kinetics.

Molecular weight comparison
Class-level inference
~2.3× greater MW vs FDI-6
~2.4× greater MW vs RCM-1
May impact solubility and permeability
Direct comparative data not publicly available
FOXM1 inhibitor Chemical structure Molecular weight Physicochemical properties

DNA-Binding Domain Inhibition Mechanism

The molecular formula of Foxm1-IN-2 (C48H47F4N7O12S) is vastly more complex than that of the benzothiazole derivative KC12 (C23H17F3N2O3S) . This reflects a significantly different chemical space and likely a distinct binding mode or mechanism of action compared to KC12, which was reported to have an IC50 of 6.13 µM in MDA-MB-231 cells .

Inhibition mechanism
Data to verify
Direct FOXM1 DBD binding
(vs. indirect proteasome effect)
May offer more selective target engagement
Quantitative binding affinity unreported
FOXM1 inhibitor Chemical structure Molecular formula

Antineoplastic Potency Profile

While specific binding data for Foxm1-IN-2 is not publicly disclosed, its classification as a direct FOXM1 inhibitor positions it in a different mechanistic category compared to indirect modulators such as the peptide mimetic NC114. NC114 acts by preventing PKCδ activation, which in turn suppresses MEK/ERK signaling and reduces FOXM1 phosphorylation and nuclear translocation [1]. This indirect mechanism introduces potential for off-pathway effects that a direct inhibitor may avoid.

Antiproliferative potency span
Class-level inference
Comparators span >300-fold (73 nM–21.8 µM)
Context-dependent potency; empirical evaluation required
FOXM1-IN-2 IC50 not publicly available
FOXM1 inhibitor Mechanism of action Target engagement

Target Gene Downregulation

Foxm1-IN-2 is a fully synthetic small molecule , in contrast to the thiazole antibiotic Siomycin A, which is a natural product that inhibits FOXM1 by downregulating its mRNA and protein levels [1]. The synthetic origin of Foxm1-IN-2 offers a distinct chemical scaffold, which may provide advantages in terms of synthetic accessibility, purity, and the potential for systematic chemical optimization in structure-activity relationship (SAR) studies.

Target gene modulation
Class-level inference
Reported Cyclin B1 & PLK1 suppression
Qualitative overlap with NB compound profile
Quantitative gene expression data unavailable
FOXM1 inhibitor Chemical scaffold Natural product

FOXM1-IN-2 Research Applications


HGSOC Preclinical Studies

Given its classification as a direct FOXM1 inhibitor , Foxm1-IN-2 is the preferred compound for experiments designed to dissect the immediate downstream transcriptional consequences of FOXM1 blockade. It is more suitable than indirect modulators like NC114 [1] for studies where the goal is to establish a direct causal link between FOXM1 inhibition and a specific cellular phenotype, such as cell cycle arrest or apoptosis induction in cancer models.

TNBC Chemosensitization Studies

The fully synthetic nature and complex, defined structure of Foxm1-IN-2 (C48H47F4N7O12S) make it a more appropriate tool for structure-activity relationship (SAR) investigations and chemical probe development than natural product-derived inhibitors like Siomycin A [2]. Its synthetic accessibility allows for more straightforward analog synthesis and systematic optimization of its pharmacological properties.

Cell Cycle Dysregulation and G2/M Arrest Studies

The significant difference in molecular weight and formula between Foxm1-IN-2 and FDI-6 makes Foxm1-IN-2 a valuable comparator in studies aiming to link inhibitor structure to biological function. Researchers investigating the relationship between molecular size/complexity and parameters like cellular permeability, target residence time, or off-target profiles would benefit from including both compounds in their experimental panel.

Application
Selection Property
Validation Focus
FOXM1 pathway studies in HGSOC models
FOXM1 DBD inhibition profile
CCNB1/PLK1 target gene modulation
Chemosensitization model studies in TNBC
Combination index assessment
Cisplatin dose-reduction evaluation
G2/M arrest and cell cycle analysis
Cyclin B1/PLK1 transcriptional readout
Flow cytometry cell cycle distribution
Head-to-head inhibitor benchmarking
Kinase/FOXM1 selectivity profiling
FOX family selectivity (FOXO1, FOXO3)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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